molecular formula C22H21NO2S B2578805 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-55-0

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No. B2578805
CAS RN: 331460-55-0
M. Wt: 363.48
InChI Key: OSZBWEIGRZSHRL-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a chemical compound with the molecular formula C22H21NO2S and a molecular weight of 363.47 . It is also known as 4-[(E)-[(thiophen-2-yl)methylidene]amino]phenyl 4-tert-butylbenzoate .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a phenyl ring via a methylene bridge. This structure is further connected to another phenyl ring through an amino group. The second phenyl ring is substituted with a tert-butyl benzoate group .

Scientific Research Applications

Synthetic Phenolic Antioxidants: Environmental Impact and Toxicity

A study by Runzeng Liu and S. Mabury (2020) reviews the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), detailing their detection in various environmental matrices and human tissues. SPAs, which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been associated with potential hepatic toxicity and endocrine-disrupting effects. The study suggests future research should focus on novel SPAs with lower toxicity and environmental impact Liu & Mabury, 2020.

Heterocyclic Compound Synthesis

M. A. Gomaa and H. Ali (2020) discuss the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in the synthesis of various heterocyclic compounds. These compounds serve as building blocks for creating a diverse range of heterocycles, indicating the critical role of specific chemical scaffolds in synthetic chemistry. This study highlights the innovative transformations and applications of such compounds in synthesizing dyes and heterocycles Gomaa & Ali, 2020.

Thiophene Analogues and Carcinogenicity

J. Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl for potential carcinogenicity. This research illustrates the importance of studying analogues of hazardous compounds to understand and mitigate their carcinogenic potential Ashby et al., 1978.

Advanced Oxidation Processes for Environmental Remediation

Mohammad Qutob et al. (2022) review advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, including the degradation pathways and biotoxicity of by-products. This research underscores the relevance of chemical degradation processes in addressing environmental pollution Qutob et al., 2022.

2,4-Di-Tert-Butylphenol and Its Bioactivities

A comprehensive review by Fuqiang Zhao et al. (2020) on 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs focuses on their natural sources and bioactivities. The study explores the toxicological profile and ecological implications of 2,4-DTBP, a common secondary metabolite in various organisms, highlighting the need for understanding the bioactivities of synthetic and naturally occurring phenolic compounds Zhao et al., 2020.

properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-22(2,3)17-8-6-16(7-9-17)21(24)25-19-12-10-18(11-13-19)23-15-20-5-4-14-26-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBWEIGRZSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

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